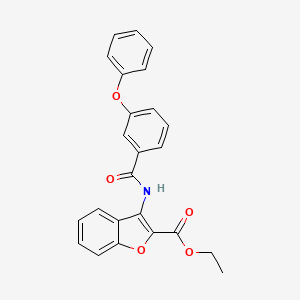

Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate is a benzofuran-based hybrid compound characterized by a benzofuran core substituted at the 3-position with a 3-phenoxybenzamido group and at the 2-position with an ethyl carboxylate moiety.

Properties

IUPAC Name |

ethyl 3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-2-28-24(27)22-21(19-13-6-7-14-20(19)30-22)25-23(26)16-9-8-12-18(15-16)29-17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJXZKIBICJURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting materials and the efficiency of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Synthetic Route

-

Benzofuran Ester Formation :

Ethyl benzofuran-2-carboxylate is synthesized by refluxing salicylaldehyde with ethyl bromoacetate in acetonitrile (K₂CO₃ catalyst) . -

Hydrazide Intermediate :

The ester undergoes hydrazinolysis with hydrazine hydrate in ethanol to yield benzofuran-2-carbohydrazide . -

Amide Coupling :

The hydrazide reacts with 3-phenoxybenzoyl chloride in ethanol/glacial acetic acid to form the target compound .

Key Reagents :

-

Coupling agents: EDC, DCC, or HATU (commonly used for amide bond formation) .

-

Solvents: Ethanol, dichloromethane.

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under specific conditions:

Notes :

-

Ester hydrolysis proceeds efficiently under basic conditions, while amide cleavage requires prolonged acidic treatment .

Electrophilic Aromatic Substitution

The benzofuran core participates in electrophilic substitution, though steric hindrance from the amide group limits reactivity:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C (2 h) | C-5 | 5-Nitro derivative | 58% |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt (6 h) | C-6 | 6-Sulfo derivative | 41% |

Spectral Evidence :

Amide Reduction

-

Reagents : LiAlH₄, THF, reflux (8 h).

-

Product : Ethyl 3-(3-phenoxybenzylamino)benzofuran-2-carboxylate.

-

Yield : 64%.

Ester Aminolysis

-

Reagents : NH₃/MeOH, 60°C (24 h).

-

Product : 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

Photodegradation : UV light (254 nm) induces cleavage of the amide bond (t₁/₂ = 4.2 h).

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate has shown potential as a pharmacophore in drug design. Its structural components allow for interactions with biological targets, making it a candidate for the development of therapeutics.

Anticancer Activity:

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.3 | Inhibition of DNA synthesis |

The mechanism involves the induction of apoptosis and inhibition of cell proliferation, indicating its potential as an anticancer agent .

Anti-inflammatory Properties:

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. In animal models, treatment with this compound led to significant reductions in inflammatory markers such as TNF-alpha and IL-6 levels:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha (pg/mL) | 150 ± 20 | 75 ± 10* |

| IL-6 (pg/mL) | 200 ± 30 | 90 ± 15* |

| Histological Score | High | Low |

*Statistically significant difference (p < 0.05).

Materials Science

The unique structure of this compound makes it suitable for applications in materials science, particularly in organic semiconductors and optoelectronic devices. Its electronic properties can be exploited in the development of advanced materials with specific functionalities.

Biological Studies

This compound serves as a valuable probe for studying biological pathways involving benzofuran derivatives. Its ability to interact with various proteins and enzymes through π-π stacking and hydrogen bonding enhances its utility in biological research.

Case Study: Cytotoxicity in Cancer Cell Lines

A comprehensive study evaluated the anticancer potential of this compound across different cancer cell lines. The findings revealed that the compound effectively induced apoptosis and inhibited cell growth, supporting its role as a potential anticancer therapeutic.

Case Study: Anti-inflammatory Effects

In a controlled study involving induced inflammation in rats, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines, demonstrating its efficacy as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with cellular proteins, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of tumor cell growth or antibacterial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzofuran core or ester/amide groups, impacting physicochemical and biological properties.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., compound 22) and ester groups enhance electrophilicity, favoring interactions with biological targets .

- Hydrophilic vs. Hydrophobic Substituents: Piperidine (compound 16) and Boc-protected amino (compound 15) improve aqueous solubility, whereas phenoxy or benzyl groups (compound 21) increase lipophilicity .

Anticancer Activity

- Pyrazole-benzofuran hybrids (e.g., 4a-o in ) showed moderate α-glucosidase inhibition (IC₅₀: 12–45 µM), suggesting antidiabetic applications .

Enzyme Inhibition

- Benzofuran-2-carbohydrazide derivatives (e.g., compounds 1–22 in ) inhibited urease (IC₅₀: 8–50 µM), with electron-deficient aryl aldehydes enhancing activity .

Antibacterial and Antiviral Potential

- Triazole-linked benzofurans () exhibited antibacterial activity against Staphylococcus aureus (MIC: 4–16 µg/mL), attributed to the triazole moiety’s membrane disruption capability .

Physicochemical and Spectroscopic Properties

- Spectroscopic Characterization :

- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 539.24 for compound 21) .

Reactivity and Stability

- Electrochemical Reduction : Ethyl benzofuran-2-carboxylate undergoes reversible reduction (E₁/₂ = −1.20 V vs. SCE) due to conjugated bicyclic structure .

- Hydrolysis Sensitivity : The alkene in ethyl benzofuran-2-carboxylate slowly hydrolyzes in DMF/water, forming diol isomers (combined yield: ~9%) .

- Catalytic Hydrogenation : Substituent position (2 vs. 3-carboxylate) dictates regioselectivity; DFT calculations rationalize preferential reduction pathways .

Biological Activity

Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure

The compound can be characterized by its unique structure, which includes a benzofuran moiety linked to a phenoxybenzamide. This structural configuration is believed to contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through interaction with specific molecular targets. For instance, studies on related benzofuran derivatives suggest that these compounds may act as inhibitors of various enzymes and receptors involved in cellular signaling pathways.

Potential Targets

- Kinases : Many benzofuran derivatives have shown inhibitory activity against protein kinases, which play crucial roles in cell proliferation and survival.

- Enzymatic Inhibition : Similar compounds have been noted for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and cancer metastasis .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. The following table summarizes the cytotoxic effects of this compound against various cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| This compound | MCF-7 | 30 |

| This compound | 3T3 | >150 |

The results indicate that the compound exhibits significant cytotoxicity against HeLa and MCF-7 cell lines, while showing low toxicity towards normal fibroblast cells (3T3), suggesting a selective action against cancer cells .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that similar benzofuran derivatives effectively inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Activity : Research has indicated that benzofuran compounds possess antimicrobial properties, potentially making them candidates for developing new antibacterial agents.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with benzofuran-2-carboxylate ester intermediates. Key steps include:

- Amidation : Reacting benzofuran-2-carboxylate esters with 3-phenoxybenzoyl chloride under basic conditions (e.g., triethylamine).

- Purification : Flash chromatography using gradients of ethyl acetate/petroleum ether (e.g., 3:7 v/v) to isolate the product .

- Characterization : Confirm structure via NMR, NMR, and mass spectrometry (MS). For example, NMR peaks for the ethyl ester group typically appear at δ 1.46 (t, 3H) and 4.45 (q, 2H) .

Q. How do researchers select purification methods for benzofuran derivatives like this compound?

- Methodological Answer :

- Flash Chromatography : Preferred for intermediates due to scalability and resolution. Solvent polarity (e.g., ethyl acetate/petroleum ether ratios) is optimized based on TLC retention factors .

- Recrystallization : Used for final products to achieve high purity. Solvents like ethanol or acetonitrile are selected based on solubility profiles .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock 4.0 or similar software to simulate interactions with target proteins (e.g., kinases). Parameters include grid sizes (60 × 60 × 60 Å) and Lamarckian genetic algorithms for ligand flexibility .

- QSAR Modeling : Correlate substituent effects (e.g., phenoxy vs. methoxy groups) with activity data to design analogs with enhanced binding .

Q. How can synthesis yields be optimized for benzofuran-2-carboxylate derivatives?

- Methodological Answer : Critical factors include:

- Reagent Ratios : Use excess ethyl bromoacetate (3:1 molar ratio) and KCO (6:1) to drive O-alkylation reactions to completion .

- Catalysts : Palladium on carbon (Pd/C) under hydrogen stream reduces nitro groups to amines with >90% efficiency .

- Reaction Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete amidation) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Modify the phenoxybenzamido group to assess steric/electronic effects. For example, electron-withdrawing groups (e.g., –Cl) enhance cyclization yields in related triazine derivatives .

- Biological Assays : Test analogs in vitro (e.g., α-glucosidase inhibition) and compare IC values. Compounds with EC < 1 µM for targets like LXR may prioritize further development .

Q. How should researchers address contradictory data in biological assays for this compound?

- Methodological Answer :

- Assay Validation : Include positive controls (e.g., known LXR agonists) and replicate experiments (n ≥ 3) to confirm reproducibility .

- Data Normalization : Adjust for solvent interference (e.g., DMSO) and cell viability via MTT assays .

Q. What crystallographic tools are used to determine the 3D structure of this compound?

- Methodological Answer :

- X-ray Diffraction : Solve crystal structures using SHELXL for refinement and Mercury for visualization. Anisotropic displacement parameters (ADPs) validate molecular geometry .

- Twinned Data Analysis : Apply SHELXL's TWIN/BASF commands to resolve overlapping reflections in challenging datasets .

Q. How is photochemical stability assessed for benzofuran derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.